molecular formula C20H18FNO4S2 B2646445 Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946234-87-3

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2646445
CAS No.: 946234-87-3
M. Wt: 419.49
InChI Key: WGIFNXWNHKCPEN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group substituted with a 3-fluoro-4-methylphenyl moiety and a 4-methylphenyl group at positions 3 and 4 of the thiophene ring, respectively. The methyl ester at position 2 enhances its stability and lipophilicity. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., herbicides, antimicrobial agents) highlight the importance of substituent variations in modulating activity .

Properties

IUPAC Name

methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIFNXWNHKCPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are often determined through detailed biochemical studies and molecular docking simulations .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features are compared to analogs below:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents on Thiophene Ring Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 3-[(3-Fluoro-4-methylphenyl)sulfamoyl], 4-(4-methylphenyl) C₂₁H₁₉FNO₄S₂ Not reported Hypothesized pharmaceutical potential
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 3-[(4-Ethoxyphenyl)sulfamoyl], 4-(4-methylphenyl) C₂₁H₂₁NO₅S₂ 431.53 Research chemical (availability: 33 mg)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate 3-[(Methoxycarbonylmethyl)sulfamoyl] C₁₀H₁₂N₂O₆S₂ Not reported Intermediate in sulfonylurea synthesis
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate 3-Amino, 4-(4-chlorophenylsulfonyl), 5-(methylthio) C₁₄H₁₃ClN₂O₄S₃ 404.91 Synthetic intermediate; sulfonyl group
Thifensulfuron-methyl (herbicide) Triazine-linked sulfamoyl group C₁₂H₁₃N₅O₆S₂ 387.39 Herbicide (ALS inhibitor)

Key Observations:

  • Core Modifications : Unlike sulfonylurea herbicides (e.g., thifensulfuron-methyl), which incorporate triazine rings, the target compound retains a simpler thiophene scaffold, likely reducing agricultural toxicity and favoring pharmaceutical applications .
  • Functional Group Additions: The methylthio and amino groups in ’s compound may increase nucleophilic reactivity, contrasting with the target compound’s sulfamoyl group, which is more stable under physiological conditions .

Biological Activity

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The incorporation of a sulfamoyl group enhances its therapeutic potential, making it a candidate for further investigation in various applications, particularly in cancer treatment and anti-inflammatory therapies.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the sulfamoyl group is crucial for enhancing interactions with biological targets involved in cancer progression. Several studies have reported that derivatives of thiophene-2-carboxylic acids show promising results against various cancer cell lines, including prostate cancer (PC-3) and others.

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 Value (µM)Reference
This compoundPC-3 (Prostate Cancer)TBD
4,5-diaryl thiophene derivativesVarious< 10
Indazole derivativesColon Cancer< 0.5

2. Anti-inflammatory Activity

The compound is also being investigated for potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit inflammatory pathways, possibly through modulation of cytokine production and inhibition of key enzymes involved in inflammation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Cell Signaling Pathways : It could influence cell signaling pathways that are critical in cancer cell proliferation and survival.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may share this property.

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiophene-based compounds:

  • Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their antibacterial and anticancer activities. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives revealed that modifications to the thiophene ring and functional groups can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups improved anticancer potency .

Future Directions

The ongoing research into this compound suggests potential applications not only in oncology but also in treating inflammatory diseases. Further studies are warranted to elucidate its full pharmacological profile, optimize its structure for enhanced efficacy, and explore its mechanisms of action through advanced techniques such as molecular docking and in vivo models.

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?

Answer:
The synthesis of this compound typically involves sequential functionalization of the thiophene core. Key steps include:

  • Thiophene core formation : Cyclocondensation of α,β-unsaturated carbonyl precursors with sulfurizing agents (e.g., Lawesson’s reagent) to generate the thiophene backbone .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with 3-fluoro-4-methylbenzenesulfonamide under coupling conditions (e.g., using carbodiimide-based reagents) .
  • Esterification : Methyl esterification of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., sulfamoyl group at C3, methylphenyl at C4) .
    • FT-IR : Identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups) .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

Answer:
SAR studies require systematic modifications and biological assays:

  • Functional Group Variation : Synthesize analogs with altered sulfamoyl substituents (e.g., replacing fluorine with chlorine) or ester groups (e.g., ethyl vs. methyl) to assess steric/electronic effects .
  • Enzyme Assays : Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays. Compare IC₅₀ values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the sulfamoyl group and enzyme active sites .

Advanced: What experimental design strategies are recommended for assessing the environmental fate of this compound?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab Studies) :
    • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH conditions (pH 5–9) to measure degradation rates via LC-MS .
    • Partition Coefficients : Determine logP (octanol-water) to predict bioaccumulation potential .
  • Phase 2 (Ecosystem Modeling) :
    • Use microcosms to simulate soil/water systems and track metabolite formation (e.g., des-methyl derivatives) .
    • Measure acute toxicity in Daphnia magna (EC₅₀) to assess ecological risk .

Advanced: How should researchers address contradictions in toxicological data for this compound?

Answer:
Resolve discrepancies via:

  • Dose-Response Reevaluation : Conduct OECD Guideline 423 acute oral toxicity tests in rodents at varying doses (10–1000 mg/kg) to clarify LD₅₀ ranges .
  • Metabolite Profiling : Identify toxic metabolites (e.g., free sulfonamides) using in vitro liver microsome assays coupled with LC-QTOF-MS .
  • Species-Specific Sensitivity : Compare toxicity in zebrafish (Danio rerio) and mammalian cell lines (e.g., HepG2) to differentiate mechanisms .

Advanced: What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation/hydrolysis .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

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